2-(4-Bromo-benzyloxy)-3-fluoro-pyridine
Description
2-(4-Bromo-benzyloxy)-3-fluoro-pyridine is a halogenated pyridine derivative characterized by a benzyloxy group substituted at the 2-position of the pyridine ring and a fluorine atom at the 3-position. The benzyloxy group is further substituted with a bromine atom on the para position of its benzene ring. This structure confers unique electronic and steric properties, making the compound of interest in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C12H9BrFNO |
|---|---|
Molecular Weight |
282.11 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methoxy]-3-fluoropyridine |
InChI |
InChI=1S/C12H9BrFNO/c13-10-5-3-9(4-6-10)8-16-12-11(14)2-1-7-15-12/h1-7H,8H2 |
InChI Key |
FPZUXLVRPKTVGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)OCC2=CC=C(C=C2)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(4-Bromo-benzyloxy)-3-fluoro-pyridine can be contextualized by comparing it to analogous pyridine derivatives. Key compounds for comparison include:
Structural Analogs and Their Properties
Physical Properties
While specific data for this compound are scarce in the provided evidence, trends can be inferred:
- Melting/Boiling Points : Larger molecular weight and aromaticity suggest higher melting points than 2-Bromo-3-methylpyridine (liquid at room temperature) .
- Solubility : The benzyloxy group likely reduces water solubility compared to 3-Fluoro-2-methoxypyridine.
Research Findings
- Synthetic Utility : this compound’s bromine atom facilitates selective cross-coupling, as demonstrated in ligand synthesis for kinase inhibitors.
- Contrast with 2-Bromo-3-methylpyridine : The latter’s methyl group promotes nucleophilic substitution at the 2-position, whereas the target compound’s benzyloxy group favors electrophilic aromatic substitution at the 4-position .
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